[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid
Description
(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid (CAS: 1104620-86-1) is a sulfonamide-based acetic acid derivative characterized by a phenylacetic acid backbone substituted with a 3-fluoro-4-methoxyphenylsulfonamide group. Its molecular weight is 339.34 g/mol, and it is marketed as a research chemical for laboratory use . Key structural features include:
- A sulfonamide bridge linking the phenylacetic acid moiety to the substituted aromatic ring.
The compound is synthesized via hydrolysis of its ethyl ester precursor, as described for structurally related sulfonamides (e.g., 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetic acid, 4e) .
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-8-7-11(9-12(13)16)23(20,21)17-14(15(18)19)10-5-3-2-4-6-10/h2-9,14,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZZPXZVHRBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid typically involves multiple steps, including the introduction of the fluoro and methoxy groups, followed by the sulphonylation and subsequent attachment of the acetic acid moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity, while the sulphonylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Sulfonamido Acetic Acid Family
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
| Compound Name (CAS) | Substituents on Aromatic Ring | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological/Physicochemical Data |
|---|---|---|---|---|
| (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid (1104620-86-1) | 3-F, 4-OCH₃ | 339.34 | Not reported | Lab-grade reagent; no bioactivity data |
| (4-Chlorobenzenesulfonamido)(phenyl)acetic acid (MFCD00172800) | 4-Cl | 311.76 (calculated) | Not reported | Used as a synthetic intermediate |
| (4-Methylbenzenesulfonamido)(phenyl)acetic acid (60712-47-2) | 4-CH₃ | 291.33 (calculated) | Not reported | Pharmacological research candidate |
| 2-(N-(3-Fluoro-4-methoxyphenyl)sulfamoyl)acetic acid (4e) | 3-F, 4-OCH₃ | 262.03 (calculated) | 176–178 | Yield: 82%; characterized by ¹H NMR |
| 2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid (794584-42-2) | 2,6-Cl₂ | 360.22 | Not reported | PubChem CID: 2443735; no activity data |
| (4-Acetylamino-benzenesulfonylamino)-acetic acid (23776-98-9) | 4-NHCOCH₃ | 256.28 (calculated) | Not reported | Intermediate for fine chemicals |
Substituent Effects on Properties
- For example, SABA1, a sulfonamidobenzamide analog with a 2-chloro substituent, exhibits antibacterial activity (MIC: 0.45–0.9 mM against E. coli) . The 3-fluoro group in the target compound may similarly enhance metabolic stability compared to non-halogenated analogs.
Electron-Donating Groups (OCH₃, CH₃):
- Acetylamino Modifications (e.g., 23776-98-9): The acetylated amino group in 23776-98-9 introduces steric bulk and hydrogen-bonding capacity, which could influence receptor selectivity .
Biological Activity
The compound (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid is a derivative of phenylacetic acid, which has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can be represented as follows:
Where the specific values for XX, YY, ZZ, AA, BB, and CC will depend on the exact molecular formula derived from its synthesis.
Research indicates that compounds similar to (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid may interact with various biological targets, including:
- Enzymes : Inhibition or modulation of specific enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that regulate physiological responses.
- Cell Signaling Pathways : Alteration of intracellular signaling pathways that affect cell growth and apoptosis.
Phytotoxicity
Research has identified related compounds as phytotoxins. For example, a study highlighted that 3-Methoxyphenylacetic Acid (a derivative) caused necrosis in tobacco leaves when applied exogenously. This indicates a potential for (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid to affect plant health negatively .
Study 1: Antimicrobial Effects
A study evaluated the antimicrobial effects of various phenylacetic acid derivatives. The results indicated that certain compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Although direct studies on (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid are not available, its structural similarities suggest potential efficacy against similar pathogens.
Study 2: Phytotoxicity Assessment
In another study focusing on phytotoxins produced by Rhizoctonia solani, it was found that certain derivatives caused significant damage to host plants. The findings suggest that compounds with similar structures may also exhibit harmful effects on crops, raising concerns over their use in agricultural settings .
Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
